Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate
Overview
Description
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a chemical compound with the molecular formula C19H21NO3S . It has a molecular weight of 343.4 g/mol . The IUPAC name for this compound is benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate .
Molecular Structure Analysis
The InChI representation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate isInChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22)
. The Canonical SMILES representation is C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2
. Physical And Chemical Properties Analysis
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass of the compound are both 343.12421471 g/mol . The Topological Polar Surface Area is 56.4 Ų . It has a Heavy Atom Count of 24 .Scientific Research Applications
Biomonitoring of Occupational Exposure
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is closely related to benzylmercapturic acid (BMA), a metabolite of toluene, which has been extensively studied for its relevance in occupational health. BMA in urine has been identified as a reliable biomarker for occupational exposure to toluene, a solvent widely used in industries. Research has shown that urinary levels of BMA correlate strongly with toluene exposure in the air, making it a sensitive marker for monitoring exposure levels in industrial settings (Inoue et al., 2002), (Inoue et al., 2000), (Inoue et al., 2002).
Chemopreventive Properties
Compounds structurally similar to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, like benzyl thiocyanate (BTC) and benzyl isothiocyanate (BITC), have demonstrated chemopreventive properties. In animal models, these compounds have been shown to inhibit intestinal carcinogenesis, suggesting potential applications in cancer prevention (Sugie et al., 1994).
Biomonitoring of Environmental Exposures
Research has also explored the role of benzylmercapturic acid derivatives, closely related to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, in the biomonitoring of environmental exposures to toxic substances like benzene and acrylamide. These studies have focused on analyzing metabolites like SPMA (a benzene metabolite) and AAMA and GAMA (acrylamide metabolites) in urine samples to assess exposure levels in children and adolescents (Schwedler et al., 2020), emphasizing the significance of such compounds in public health surveillance.
Evaluation of Alternative Local Anesthetics
In a different domain of healthcare, benzyl alcohol, a compound structurally related to Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate, has been assessed as a potential alternative local anesthetic. Studies have found that it offers prolonged cutaneous anesthesia with less injection pain compared to traditional anesthetics like lidocaine, indicating its potential in improving patient comfort during medical procedures (Wilson & Martin, 1999).
properties
IUPAC Name |
benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFABBWTUJCBFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate | |
CAS RN |
81110-69-2 | |
Record name | Deacetyl racecadotril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEACETYL RACECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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